Approximately 8-Fold Greater Potency at Human and Rat mGluR4 Versus the Prototypical PAM PHCCC
VU0155041 (the parent cis racemate from which the sodium salt is derived) was directly compared head-to-head against PHCCC in identical cellular assays. In the human mGluR4/Gqi5 calcium mobilization assay, VU0155041 (compound 2h) exhibited an EC50 of 0.75 ± 0.2 µM, while PHCCC displayed an EC50 >10 µM, representing an improvement of over 13-fold in absolute potency [1]. In the rat mGluR4/GIRK thallium flux assay, the EC50 values were 0.56 ± 0.1 µM and 4.9 ± 1.3 µM respectively, corresponding to an 8.8-fold difference [1]. The commercial sodium salt formulation has been independently validated with EC50 values of 798 nM at human mGluR4 and 693 nM at rat mGluR4 . The consensus 8-fold potency advantage means that VU0155041 sodium salt achieves equivalent mGluR4 potentiation at substantially lower concentrations, reducing the risk of solvent-related artifacts and off-target engagement inherent to the high micromolar concentrations required by PHCCC.
| Evidence Dimension | Potency (EC50) at human and rat mGluR4 |
|---|---|
| Target Compound Data | Human mGluR4 EC50 = 798 nM; Rat mGluR4 EC50 = 693 nM (sodium salt, commercial validation) |
| Comparator Or Baseline | PHCCC: Human mGluR4 EC50 >10 µM; Rat mGluR4 EC50 = 4.9 µM |
| Quantified Difference | Approximately 8- to >13-fold more potent than PHCCC across species and assay platforms |
| Conditions | Human mGluR4/Gqi5 calcium mobilization assay and rat mGluR4/GIRK thallium flux assay; also validated in commercial fluorescence-based PAM assays |
Why This Matters
Lower effective concentration directly reduces the compound quantity required per experiment, minimizes DMSO carryover in in vitro assays, and lowers the risk of non-specific binding or off-target pharmacology at high micromolar concentrations.
- [1] Niswender CM, et al. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Mol Pharmacol. 2008;74(5):1345-1358. Table 1. View Source
